Mecambrine Mecambrine Mecambrine is an alkaloid.
Brand Name: Vulcanchem
CAS No.: 1093-07-8
VCID: VC21053058
InChI: InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1
SMILES: CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol

Mecambrine

CAS No.: 1093-07-8

Cat. No.: VC21053058

Molecular Formula: C18H17NO3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

Mecambrine - 1093-07-8

Specification

Description Mecambrine is an alkaloid.
CAS No. 1093-07-8
Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
IUPAC Name (12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one
Standard InChI InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1
Standard InChI Key NMVDXQMYKKNYFO-ZDUSSCGKSA-N
Isomeric SMILES CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3
SMILES CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3
Canonical SMILES CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator